molecular formula C7H13N3 B13325484 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile

Cat. No.: B13325484
M. Wt: 139.20 g/mol
InChI Key: YJGPXQPUYAAKRH-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile typically involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(Pyrrolidin-1-yl)acetonitrile
  • 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile dihydrochloride

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile

InChI

InChI=1S/C7H13N3/c8-2-4-10-3-1-7(5-9)6-10/h7H,1,3-6,9H2

InChI Key

YJGPXQPUYAAKRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)CC#N

Origin of Product

United States

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